molecular formula C7H5FINO2 B12853761 5-Amino-2-fluoro-4-iodobenzoic acid

5-Amino-2-fluoro-4-iodobenzoic acid

Cat. No.: B12853761
M. Wt: 281.02 g/mol
InChI Key: ZGOMVGUWOCWVFP-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-4-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2. This compound is characterized by the presence of amino, fluoro, and iodo substituents on a benzoic acid core. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-fluoro-4-iodobenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often include the use of concentrated sulfuric acid for nitration and hydrogenation catalysts for reduction .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-4-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Quinones.

    Reduction Products: Amines

Scientific Research Applications

5-Amino-2-fluoro-4-iodobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and imaging agents.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-viral agents.

    Industry: Utilized in the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-4-iodobenzoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluoro and iodo groups can enhance the compound’s binding affinity and specificity for these targets. The amino group can participate in hydrogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-fluoro-5-iodobenzoic acid
  • 2-Amino-5-iodobenzoic acid
  • 2-Fluoro-5-iodobenzoic acid

Uniqueness

5-Amino-2-fluoro-4-iodobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of amino, fluoro, and iodo groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

IUPAC Name

5-amino-2-fluoro-4-iodobenzoic acid

InChI

InChI=1S/C7H5FINO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

ZGOMVGUWOCWVFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)I)F)C(=O)O

Origin of Product

United States

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